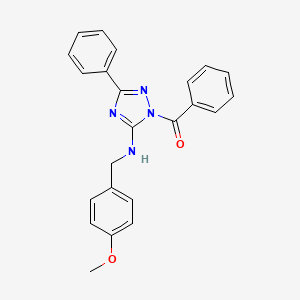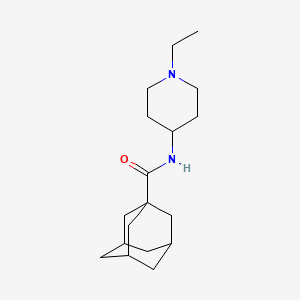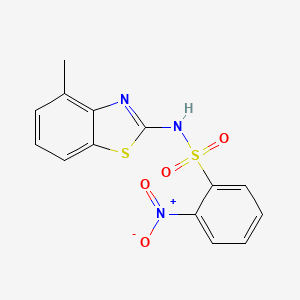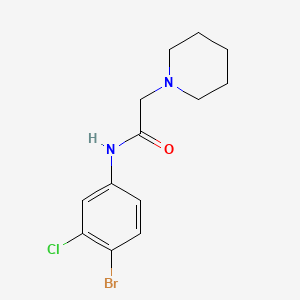![molecular formula C21H25N3O2 B4725666 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4725666.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide
Descripción general
Descripción
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide, also known as OBI-3424, is a small molecule prodrug that has been developed as a potential anticancer agent. It belongs to the class of indolequinones and is designed to selectively target cancer cells that have elevated levels of NQO1, an enzyme that is overexpressed in many types of cancer.
Mecanismo De Acción
The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide involves the selective activation of the drug by NQO1, which leads to the formation of a highly reactive species that can cause DNA damage and cell death. This mechanism of action is thought to be particularly effective in cancer cells that have high levels of NQO1, as these cells are more sensitive to the effects of the drug.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells, including the induction of oxidative stress, DNA damage, and cell cycle arrest. These effects ultimately lead to cell death and tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide for lab experiments is its selectivity for cancer cells that overexpress NQO1. This allows researchers to specifically target cancer cells while sparing normal cells, which can be useful for studying the effects of the drug on cancer cells in vitro and in vivo. However, one limitation of the drug is that it requires NQO1 activation to be effective, which may limit its usefulness in certain types of cancer that do not overexpress the enzyme.
Direcciones Futuras
There are several potential future directions for research on 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide. One area of interest is the development of combination therapies that can enhance the effectiveness of the drug. For example, this compound may be used in combination with other drugs that target different pathways in cancer cells, or with radiation therapy to enhance the DNA damage caused by the drug.
Another area of interest is the development of new formulations of the drug that can improve its pharmacokinetic properties and increase its efficacy. For example, the drug may be formulated as a nanoparticle or liposome to improve its delivery to cancer cells and reduce its toxicity to normal cells.
Overall, this compound is a promising new anticancer agent that has shown great potential in preclinical studies. Further research is needed to fully understand its mechanism of action and to develop new strategies for its use in the treatment of cancer.
Aplicaciones Científicas De Investigación
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that the drug is highly effective at killing cancer cells that overexpress NQO1, while sparing normal cells that have lower levels of the enzyme.
Propiedades
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(3-piperidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-19(22-11-6-14-23-12-2-1-3-13-23)15-24-18-10-5-8-16-7-4-9-17(20(16)18)21(24)26/h4-5,7-10H,1-3,6,11-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHVNQAOUSMMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4725586.png)


![2-(2-tert-butylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4725605.png)
![1-(4-fluorophenyl)-4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4725612.png)

![(2-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4725621.png)
![3-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4725622.png)
![1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4725628.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4725643.png)
![3,4-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4725651.png)
![N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4725656.png)

